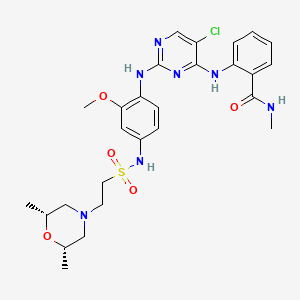
Fak-IN-20
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fak-IN-20 is a potent inhibitor of focal adhesion kinase (FAK), a non-receptor tyrosine kinase that plays a crucial role in cellular processes such as proliferation, survival, migration, and invasion. This compound has shown significant anticancer activity by targeting FAK, making it a promising candidate for cancer therapy .
Preparation Methods
The preparation of Fak-IN-20 involves several synthetic routes and reaction conditions. One common method includes the use of 2,4-diarylaminopyrimidine derivatives bearing a sulfonamide moiety. The synthesis typically involves multiple steps, including the formation of the pyrimidine core, introduction of the sulfonamide group, and subsequent functionalization to achieve the desired compound . Industrial production methods for this compound are not widely documented, but they likely involve optimization of these synthetic routes to achieve high yield and purity.
Chemical Reactions Analysis
Fak-IN-20 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on this compound.
Substitution: this compound can undergo substitution reactions, where specific functional groups are replaced with others. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.
Scientific Research Applications
Fak-IN-20 has a wide range of scientific research applications, including:
Chemistry: this compound is used as a tool compound to study the role of FAK in various chemical processes.
Biology: this compound is employed in biological research to investigate the mechanisms of cell adhesion, migration, and survival.
Medicine: this compound has shown potential in cancer therapy by inhibiting FAK, which is overexpressed in many types of cancer.
Mechanism of Action
Fak-IN-20 exerts its effects by inhibiting the activity of focal adhesion kinase. FAK is involved in various signaling pathways that regulate cell adhesion, migration, and survival. This compound binds to the kinase domain of FAK, preventing its autophosphorylation and subsequent activation. This inhibition disrupts downstream signaling pathways, including the RAS/RAF/MEK/ERK pathway, leading to reduced cell proliferation, migration, and invasion .
Comparison with Similar Compounds
Fak-IN-20 is unique compared to other FAK inhibitors due to its high potency and specificity. Similar compounds include:
GSK-2256098: Another FAK inhibitor with anticancer activity, but with different potency and selectivity profiles.
PF-573228: A FAK inhibitor that also targets other kinases, making it less specific than this compound.
TAE226: A dual inhibitor of FAK and insulin-like growth factor-1 receptor, used in cancer research
This compound stands out due to its ability to arrest the cell cycle in the G2/M phase and induce apoptosis by generating reactive oxygen species .
Properties
Molecular Formula |
C27H34ClN7O5S |
|---|---|
Molecular Weight |
604.1 g/mol |
IUPAC Name |
2-[[5-chloro-2-[4-[2-[(2S,6R)-2,6-dimethylmorpholin-4-yl]ethylsulfonylamino]-2-methoxyanilino]pyrimidin-4-yl]amino]-N-methylbenzamide |
InChI |
InChI=1S/C27H34ClN7O5S/c1-17-15-35(16-18(2)40-17)11-12-41(37,38)34-19-9-10-23(24(13-19)39-4)32-27-30-14-21(28)25(33-27)31-22-8-6-5-7-20(22)26(36)29-3/h5-10,13-14,17-18,34H,11-12,15-16H2,1-4H3,(H,29,36)(H2,30,31,32,33)/t17-,18+ |
InChI Key |
XRDCURCMOBUNGQ-HDICACEKSA-N |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](O1)C)CCS(=O)(=O)NC2=CC(=C(C=C2)NC3=NC=C(C(=N3)NC4=CC=CC=C4C(=O)NC)Cl)OC |
Canonical SMILES |
CC1CN(CC(O1)C)CCS(=O)(=O)NC2=CC(=C(C=C2)NC3=NC=C(C(=N3)NC4=CC=CC=C4C(=O)NC)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


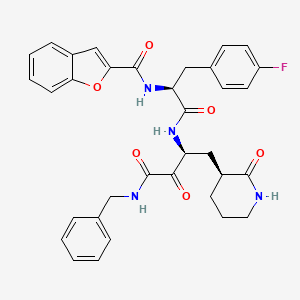
![7-[2-hydroxy-3-[2-hydroxyethyl(methyl)amino]propyl]-1,3-dimethyl-5H-purin-7-ium-2,6-dione;pyridine-3-carboxylic acid](/img/structure/B12362210.png)
![(2R,4S)-1-[(2S)-2-[[11-[4-[3-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypropyl]piperazin-1-yl]-11-oxoundecanoyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12362218.png)
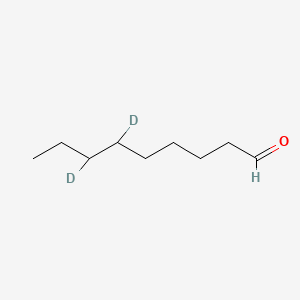
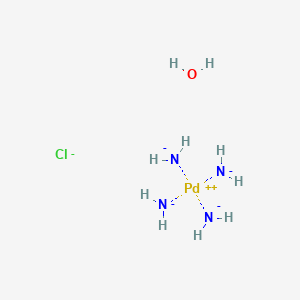
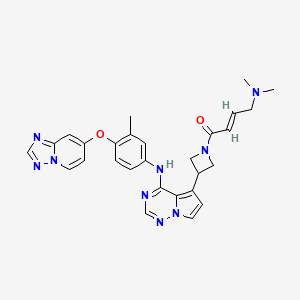
![8-amino-7-[(E)-but-2-enyl]-3-methyl-4,5-dihydropurine-2,6-dione](/img/structure/B12362254.png)

![7-[(4aS,7aS)-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazin-6-yl]-8-cyano-6-fluoro-4-oxo-1-(2,2,3,3-tetradeuteriocyclopropyl)quinoline-3-carboxylic acid;hydrochloride](/img/structure/B12362266.png)
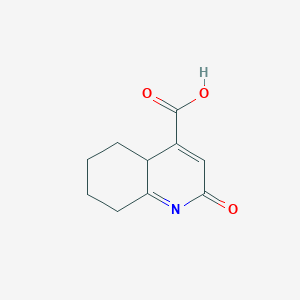

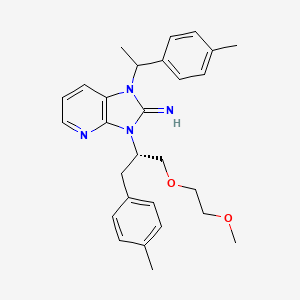
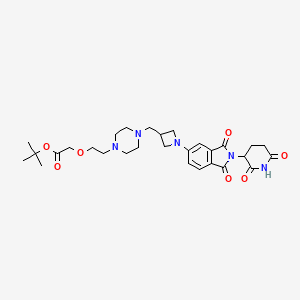
![4aH-thieno[3,2-d]pyrimidin-4-one](/img/structure/B12362293.png)
